Lipophilicity Comparison: Ethylsulfonyl vs. Methylsulfonyl Analog
The ethylsulfonyl compound exhibits a computed LogP of 1.60 (Leyan) , approximately 5.7-fold higher than the methylsulfonyl analog (LogP = 0.28, Fluorochem) . This ~1.3 log-unit increase predicts a 20-fold higher organic-phase preference under equal volume partitioning, critical for syntheses requiring selective extraction or anhydrous conditions.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.60 (Leyan computed) |
| Comparator Or Baseline | 1-Bromo-4-(methylsulfonyl)butane: LogP = 0.28 (Fluorochem MDL) |
| Quantified Difference | ΔLogP ≈ +1.32 |
| Conditions | Computed values from vendor databases; comparable calculation methods. |
Why This Matters
A five-fold higher lipophilicity allows the ethylsulfonyl building block to be more efficiently processed in biphasic reaction media, improving extractive workup yields and reducing cross-contamination in multi-step sequences.
